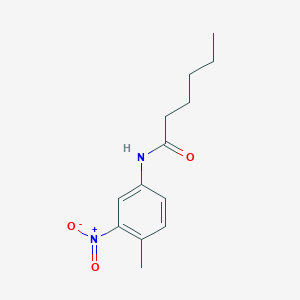

N-(4-methyl-3-nitrophenyl)hexanamide

描述

N-(4-methyl-3-nitrophenyl)hexanamide is an aromatic amide derivative characterized by a hexanamide chain linked to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the phenyl ring influence its electronic properties, solubility, and biological interactions. The hexanamide chain length and nitro group positioning are critical determinants of its bioactivity, as seen in related compounds.

属性

分子式 |

C13H18N2O3 |

|---|---|

分子量 |

250.29g/mol |

IUPAC 名称 |

N-(4-methyl-3-nitrophenyl)hexanamide |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-5-6-13(16)14-11-8-7-10(2)12(9-11)15(17)18/h7-9H,3-6H2,1-2H3,(H,14,16) |

InChI 键 |

VWAWNTWOZUARKP-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |

规范 SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The position of the nitro group on the phenyl ring significantly impacts biological activity. For example:

- N-(2-nitrophenyl)hexanamide (compound 2 in ) exhibits antagonist activity against LuxR-regulated QS with an IC₅₀ of 94 µM. Its nitro group at the ortho position facilitates hydrogen bonding with Trp66 in the LuxR binding pocket, stabilizing the interaction .

- In contrast, N-(4-methyl-3-nitrophenyl)hexanamide has a nitro group at the meta position and a methyl group at the para position.

Chain Length Effects

The alkyl chain length of the amide moiety modulates activity:

- N-(2-nitrophenyl)butanamide (C4 chain, compound 1 in ) shows an IC₅₀ of 58 µM against LuxR-QS, while the C6 analog (compound 2) is less potent (IC₅₀ = 94 µM). This suggests shorter chains may optimize binding in certain contexts .

- Conversely, in unsubstituted aniline derivatives (e.g., compound 12 in ), only the C6 hexanamide exhibits activity (IC₅₀ = 79 µM), highlighting that chain length requirements depend on the presence of substituents like nitro groups .

Mechanistic Insights from Docking Studies

- Nitro-substituted analogs (e.g., N-(2-nitrophenyl)hexanamide) form hydrogen bonds between the nitro group and Trp66 in LuxR, while the alkyl chain occupies a hydrophobic pocket. The C4 chain in compound 1 adopts a distinct orientation compared to the C6 chain in compound 2, explaining potency differences .

- For unsubstituted anilines, the absence of a nitro group necessitates longer chains (C6) to achieve sufficient binding affinity, likely through van der Waals interactions .

Key Structural and Functional Trends

Nitro Group Positioning : Ortho-nitro derivatives (e.g., compound 2) are more potent in QS inhibition than meta- or para-substituted analogs due to optimal hydrogen bonding.

Chain Length : Shorter chains (C4) enhance activity in nitro-substituted compounds but are ineffective in unsubstituted analogs.

Substituent Diversity: Electron-withdrawing groups (NO₂, Cl) improve target engagement, while bulky groups (e.g., benzhydryl in ) may hinder binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。